molecular formula C13H24O B2495491 1-(1-Isobutylcyclohexyl)acetone CAS No. 258345-38-9

1-(1-Isobutylcyclohexyl)acetone

Cat. No.: B2495491
CAS No.: 258345-38-9
M. Wt: 196.334
InChI Key: VLOKTCQPOMDLJM-UHFFFAOYSA-N
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Description

1-(1-Isobutylcyclohexyl)acetone is a chemical compound with the molecular formula C13H24O . The molecule contains a total of 38 bonds, including 14 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, and 1 aliphatic ketone .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered cyclohexyl ring and an isobutyl group attached to one carbon of the ring. The acetone group is attached to the same carbon of the ring . The molecule has a 3-dimensional structure, with molecular surfaces and orbitals optimized based on data derived from quantum chemical computations .

Safety and Hazards

While specific safety and hazard information for 1-(1-Isobutylcyclohexyl)acetone is not available, it’s important to note that ketones, in general, can present several hazards. For instance, they are often highly flammable and can cause eye irritation .

Relevant Papers One relevant paper discusses a more sustainable synthesis approach for cellulose acetate using the DBU/CO2 switchable solvent system . While it does not specifically mention this compound, it provides valuable insights into the field of organic synthesis and the use of ketones in these processes.

Properties

IUPAC Name

1-[1-(2-methylpropyl)cyclohexyl]propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-11(2)9-13(10-12(3)14)7-5-4-6-8-13/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOKTCQPOMDLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCCCC1)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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